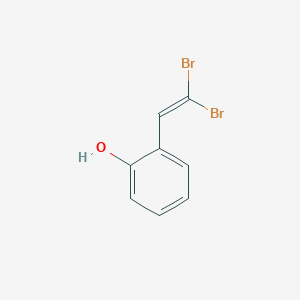

2-(2,2-Dibromovinyl)phenol

描述

属性

分子式 |

C8H6Br2O |

|---|---|

分子量 |

277.94 g/mol |

IUPAC 名称 |

2-(2,2-dibromoethenyl)phenol |

InChI |

InChI=1S/C8H6Br2O/c9-8(10)5-6-3-1-2-4-7(6)11/h1-5,11H |

InChI 键 |

CNINDFVVHAXULB-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C(=C1)C=C(Br)Br)O |

产品来源 |

United States |

科学研究应用

Synthetic Applications

A. Synthesis of Functionalized Benzofurans

One of the primary applications of 2-(2,2-dibromovinyl)phenol is its role as a precursor in the synthesis of functionalized benzofurans. Research has shown that this compound can undergo reactions with various phenolic substrates to yield benzofurans in good to excellent yields. For instance, a study demonstrated that reactions involving this compound and different electronically varied phenols resulted in benzofurans with yields ranging from 51% to 78% depending on the substituents present on the phenolic compounds used .

| Phenolic Substrate | Product Yield (%) |

|---|---|

| 4-Nitrophenol | 78 |

| 4-Chlorophenol | 55 |

| 3-Nitrophenol | 63 |

| Methyl 4-hydroxybenzoate | 77 |

B. Tandem Reactions

The compound has also been utilized in tandem reactions involving organosilanes. In these reactions, this compound reacts with phenyl(trialkoxy)silanes to produce arylbenzofurans through a series of elimination and addition steps. This method is noted for its efficiency and ability to generate products with high yields in a one-pot reaction setup .

Biological Applications

A. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. In vitro studies have shown that certain derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing antimicrobial agents .

B. Anticancer Properties

There is growing interest in the anticancer potential of compounds related to this compound. Some studies suggest that these compounds can induce apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as therapeutic agents against various types of cancer.

Case Studies

Case Study: Synthesis of Benzofurans

A notable case study involved synthesizing benzofurans from this compound using different substituted phenols. The study systematically varied the electronic properties of the phenolic substrates and analyzed the yield and purity of the resulting benzofurans. The results indicated that electron-withdrawing groups on the phenolic substrates significantly enhanced the reactivity and yield of the desired products.

Case Study: Antimicrobial Testing

In another study focusing on antimicrobial activity, derivatives synthesized from this compound were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed varying degrees of inhibition, with some derivatives exhibiting significant antimicrobial effects at low concentrations.

化学反应分析

Copper(I)-Catalyzed Reactions

One significant reaction pathway for 2-(2,2-dibromovinyl)phenol involves its interaction with polyfluoroarenes under copper(I) catalysis. This reaction leads to the formation of 2-(polyfluoroaryl)benzofurans through a tandem process that includes:

-

Intramolecular C–O Bond Formation : This step is crucial for generating the benzofuran structure.

-

C–H Activation : The copper catalyst facilitates the activation of C–H bonds, allowing for further functionalization of the aromatic system.

The products are typically obtained in good yields, demonstrating the efficiency of this synthetic route .

Thioetherification Reactions

Another important reaction is the tandem thioetherification of this compound with thiophenols and thiols. Conducted in the presence of potassium hydroxide and using N,N-dimethylformamide as a solvent, this one-pot reaction yields:

-

2-Arylthiobenzofurans : Resulting from the coupling of thiophenols with the dibromovinyl compound.

-

2-Alkylthiobenzofurans : Formed through reactions with thiols.

This method is advantageous due to its simplicity and the commercial availability of starting materials, making it a valuable approach for synthesizing sulfur-containing derivatives .

Photoinduced Cascade Reactions

Recent studies have also explored photoinduced reactions involving derivatives of this compound. These reactions utilize light to initiate cascade processes that can lead to densely functionalized products such as:

-

Dihydrobenzofurans : Produced through radical mechanisms that involve atom transfer radical addition (ATRA) and intramolecular nucleophilic substitution (SN).

The photochemical nature of these transformations allows for mild reaction conditions and rapid product formation, showcasing another dimension of reactivity for this compound .

相似化合物的比较

Table 1: Structural and Spectral Comparison

Reactivity in Cross-Coupling Reactions

Copper-Catalyzed Reactions

This compound undergoes tandem etherification with phenols under CuI catalysis to yield 2-(polyfluoroaryl)benzofurans. This contrasts with 2-(2-bromophenoxy)phenol derivatives, which require harsher conditions (e.g., higher temperatures) for analogous transformations .

Palladium-Mediated Carbonylation

In Pd-catalyzed reactions with CO and alcohols, this compound derivatives form carbonylative products at higher yields (up to 88%) compared to naphthalene analogs (e.g., 358), which exhibit steric limitations .

Table 2: Reaction Efficiency Comparison

| Substrate | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | CuI | Polyfluoroaryl benzofuran | 70–88 | |

| 1-(2,2-Dibromovinyl)naphthalen-2-ol | Pd | Carbonylative adduct | 43–90 |

Physicochemical Properties

- Solubility: The dibromovinyl group increases hydrophobicity compared to non-halogenated phenols, limiting aqueous solubility but enhancing organic phase reactivity .

- Thermal Stability : Decomposition occurs above 200°C, similar to tetrabrominated analogs (e.g., compound 2a), but lower than Br2-CA, which stabilizes via cyclopropane strain .

常见问题

Basic Research Question

- Differentiation via NMR : Compare vinyl proton coupling constants (J = 8.2 Hz in 1H NMR) and 13C shifts (C-Br at 92.1 ppm) against analogs like 2-(2,2-dichlorovinyl)phenol .

- Mass Spectrometry : EI-MS fragments at m/z 276 (M⁺) and 199 (M⁺−Br₂) confirm bromine content .

- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

How are palladium-catalyzed tandem cross-coupling reactions employed with this compound?

Advanced Research Question

Pd-catalyzed tandem reactions enable one-pot synthesis of complex heterocycles:

- General Protocol : React this compound with arylboronic acids (e.g., PhB(OH)₂) using Pd(OAc)₂/S-Phos catalyst, K₃PO₄ base, and toluene at 90°C. This yields biaryl products via sequential Suzuki-Miyaura coupling and cyclization .

Optimization : Adjust ligand ratios (e.g., S-Phos at 2 mol%) to suppress homocoupling side reactions .

What role does the dibromovinyl group play in electrochemical Corey–Fuchs alkyne synthesis?

Advanced Research Question

The dibromovinyl moiety serves as a precursor for terminal alkynes under electrochemical reduction:

- Mechanism : Cathodic reduction (−1.2 V vs. Ag/AgCl) in DMF/Et₄NBF₄ selectively cleaves C-Br bonds, yielding 2-ethynylphenol. Over-reduction is minimized by controlling potential and electrolyte concentration .

Application : Generated alkynes participate in click chemistry or Sonogashira coupling without additional metal catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。